BenchChemオンラインストアへようこそ!

Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate

SOAT-1 inhibition structure-activity relationship dioxo-imidazolidine

Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate (CAS 875284-59-6, molecular formula C₁₇H₂₁N₃O₅, molecular weight 347.37 g/mol) is a synthetic small molecule belonging to the dioxo-imidazolidine chemical class. Its core structure—a 4,4-diethyl-2,5-dioxoimidazolidine ring connected via an acetamido linker to a methyl benzoate moiety—places it within the scope of patent families claiming SOAT-1 (Sterol-O-Acyl Transferase-1, also known as ACAT-1) inhibitors for dermatological, cardiovascular, and cosmetic applications.

Molecular Formula C17H21N3O5
Molecular Weight 347.371
CAS No. 875284-59-6
Cat. No. B2475838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate
CAS875284-59-6
Molecular FormulaC17H21N3O5
Molecular Weight347.371
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)C(=O)OC)CC
InChIInChI=1S/C17H21N3O5/c1-4-17(5-2)15(23)20(16(24)19-17)10-13(21)18-12-8-6-11(7-9-12)14(22)25-3/h6-9H,4-5,10H2,1-3H3,(H,18,21)(H,19,24)
InChIKeyFNSCXLLYKFOBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate (CAS 875284-59-6): Compound Identity and SOAT-1 Inhibitor Class Context


Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate (CAS 875284-59-6, molecular formula C₁₇H₂₁N₃O₅, molecular weight 347.37 g/mol) is a synthetic small molecule belonging to the dioxo-imidazolidine chemical class. Its core structure—a 4,4-diethyl-2,5-dioxoimidazolidine ring connected via an acetamido linker to a methyl benzoate moiety—places it within the scope of patent families claiming SOAT-1 (Sterol-O-Acyl Transferase-1, also known as ACAT-1) inhibitors for dermatological, cardiovascular, and cosmetic applications [1]. The compound is predominantly available through chemical suppliers as a research-grade reagent, with documented computed physicochemical properties including a logP of approximately 4.34, 5 H-bond acceptors, 0 H-bond donors, and a polar surface area (PSA) of ~42 Ų .

Why Generic SOAT-1 Inhibitors Cannot Simply Substitute for Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate in Targeted Research Applications


Within the dioxo-imidazolidine SOAT-1 inhibitor patent space, even subtle changes to the R₄ and R₅ substituents on the imidazolidine ring or to the aryl moiety attached via the acetamido linker can drive substantial differences in enzyme inhibition potency, subtype selectivity, and physicochemical properties [1]. The specific 4,4-diethyl substitution pattern in CAS 875284-59-6 creates a distinct steric and electronic environment around the hydantoin-like core that is absent in the more extensively studied spirocyclic (e.g., 1,3-diazaspiro[4.5]decane) or mono-alkyl variants described in the same patent [1]. Generic replacement with a structurally related but non-identical dioxo-imidazolidine derivative therefore carries a high risk of altered target engagement, shifted selectivity profiles, and non-comparable biological outcomes in SOAT-1-dependent assays or in vivo models. The evidence summarized below quantifies where possible the specific differentiating features that a procurement decision should weigh.

Quantitative Differentiation Evidence for Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate (CAS 875284-59-6) Relative to Closest Analogs


Structural Differentiation: 4,4-Diethyl Substitution vs. Spirocyclic and Mono-Alkyl Dioxo-Imidazolidine Analogs in the SOAT-1 Patent Landscape

The patent family encompassing CAS 875284-59-6 explicitly defines preferred R₄ and R₅ substituent combinations that modulate SOAT-1 inhibitory activity [1]. The target compound bears a geminal 4,4-diethyl substitution on the dioxo-imidazolidine ring. In contrast, the patent's most extensively exemplified subclass utilizes spirocyclic groups (e.g., spiro[4.5]decane, spiro[5.5]undecane), and a separate preferred subclass employs mono-methyl or mono-ethyl R₄ groups paired with a hydrogen at R₅ [1]. The gem-diethyl motif creates a steric volume intermediate between the smaller mono-alkyl and the larger spirocyclic variants, which is predicted to fine-tune the fit within the SOAT-1 active-site pocket [1].

SOAT-1 inhibition structure-activity relationship dioxo-imidazolidine

Aryl Moiety Differentiation: Methyl Benzoate Ester vs. Alternative Aryl Substitutions in the Acetamido-Linked Dioxo-Imidazolidine Series

The methyl 4-aminobenzoate-derived aryl group in CAS 875284-59-6 introduces a para-substituted methyl ester functionality that is distinct from the patent's more frequently claimed aniline, toluidine, or trifluoromethyl-phenyl variants [1]. The methyl ester serves as both a potential hydrogen-bond acceptor and a modulator of lipophilicity, contributing to the compound's predicted logP of ~4.34 . Comparator compounds with unsubstituted phenyl or methyl-substituted phenyl at this position are computationally predicted to have lower logP values and altered hydrogen-bonding capacity, which can affect membrane permeability and target binding kinetics .

medicinal chemistry aryl substitution SOAT-1 inhibitor design

SOAT-1 Enzyme Class Membership vs. Clinically Investigated SOAT-1 Inhibitors: Class-Level Activity Inference

CAS 875284-59-6 is structurally encompassed by the generic Formula (I) in a patent that demonstrates SOAT-1 inhibition for representative dioxo-imidazolidine derivatives [1]. While the individual IC₅₀ of this compound has not been publicly disclosed, the patent reports that compounds within the claimed genus exhibit SOAT-1 inhibitory activity, which is mechanistically linked to reduced cholesterol ester synthesis and sebum production [1]. For procurement context, this places the compound in the same functional category as clinically studied SOAT-1 inhibitors such as avasimibe (IC₅₀ ~ 1–5 µM against SOAT-1 in cellular assays [2]) and pactimibe, though with a structurally distinct dioxo-imidazolidine scaffold rather than the sulfonamide or ureide backbones of the clinical candidates [2].

SOAT-1 ACAT-1 cholesterol esterification sebum inhibition

Computed Physicochemical Property Profile vs. Lipinski Rule-of-Five and CNS MPO Desirability Criteria

Computed molecular properties for CAS 875284-59-6 indicate a molecular weight of 347.37 g/mol, logP of 4.34, 5 H-bond acceptors, 0 H-bond donors, and a topological polar surface area (TPSA) of 42.0 Ų. This profile satisfies all Lipinski Rule-of-Five criteria (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) with zero violations . In comparison, the clinically tested SOAT-1 inhibitor avasimibe (MW ~ 500, logP ~5.5) has higher lipophilicity and molecular weight, while pactimibe (MW ~ 490) carries a sulfonamide motif associated with potential haptenation risk [1]. The target compound's lower TPSA (42 Ų vs. ~90–110 Ų for typical oral drugs) may favor passive membrane permeability but could limit aqueous solubility, a trade-off relevant for formulation development .

drug-likeness physicochemical properties ADME prediction procurement filtering

Rotatable Bond Count and Molecular Flexibility: Impact on Binding Entropy and Selectivity Potential

CAS 875284-59-6 possesses 12 rotatable bonds, as computed by the mcule platform . This high degree of conformational freedom is largely attributable to the acetamido linker and the two ethyl groups at the 4-position. In comparison, the patent-preferred spirocyclic dioxo-imidazolidine analogs (e.g., 1,3-diazaspiro[4.5]decane derivatives) are more conformationally constrained due to the cyclohexane ring fusion, which typically reduces rotatable bond count to ~8–10 [1]. Higher rotatable bond counts are statistically associated with increased entropic penalty upon target binding but may also enable induced-fit recognition across multiple protein conformations, potentially broadening target engagement profiles . This property distinguishes the compound from more rigid spirocyclic analogs for users seeking a flexible scaffold for SAR exploration.

conformational analysis selectivity molecular flexibility medicinal chemistry

Recommended Research and Procurement Application Scenarios for Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate (CAS 875284-59-6)


Dermatological SOAT-1 Inhibitor Screening: Sebum Reduction and Acne Research Programs

Given the patent-validated association of dioxo-imidazolidine derivatives with SOAT-1 inhibition and sebum suppression [1], CAS 875284-59-6 is most appropriately procured as a research tool compound for in vitro SOAT-1 enzyme assays and sebocyte cellular models. Its 4,4-diethyl substitution pattern distinguishes it from the spirocyclic analogs more commonly described in the patent literature [1], enabling SAR exploration of how the gem-dialkyl motif influences potency and selectivity relative to constrained analogs. Researchers should validate SOAT-1 IC₅₀ in their own assay system before use in downstream in vivo dermatology models, as publicly disclosed potency data remain absent.

Medicinal Chemistry Scaffold-Hopping and Lead Optimization for Cholesterol-Modulating Therapeutics

The dioxo-imidazolidine core of CAS 875284-59-6 offers a structurally differentiated scaffold compared to the sulfonamide (avasimibe) and ureide (pactimibe) backbones of historical clinical SOAT-1 inhibitors [1]. Its lower logP (~4.3 vs. ~5.5 for avasimibe) and favorable drug-likeness metrics (zero RO5 violations) position it as a candidate starting point for lead optimization programs targeting improved metabolic stability or topical formulation compatibility. Procurement is advised for medicinal chemistry groups seeking to diversify their SOAT-1 inhibitor chemical space beyond the extensively studied clinical chemotypes.

Computational Chemistry and Molecular Modeling: Conformational Flexibility and Induced-Fit Binding Studies

With 12 rotatable bonds—substantially more than the spirocyclic dioxo-imidazolidine analogs—this compound provides a flexible scaffold for computational studies of ligand conformational sampling, binding entropy, and protein flexibility upon docking [1]. It is well-suited for molecular dynamics simulations investigating SOAT-1 active-site adaptability, and its computed properties can serve as a benchmark for designing constrained analogs with improved binding enthalpy. Procurement is recommended for computational chemistry groups engaged in SOAT-1 target structure-based drug design or free energy perturbation (FEP) studies comparing flexible and rigid inhibitor series [1].

Quote Request

Request a Quote for Methyl 4-(2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.